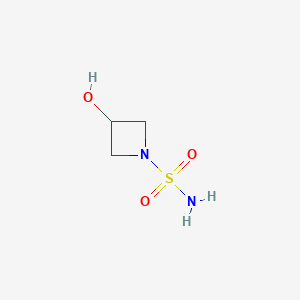

3-hydroxyazetidine-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxyazetidine is a valuable chemical entity used in organic synthesis and medicinal chemistry . It is an important heterocyclic class comprising valuable chemical and biological features synonymous with the structurally related β-lactams . The sulfonamide functional group forms the basis of several groups of drugs .

Synthesis Analysis

The synthesis of 3-hydroxyazetidines involves a photo-flow Norrish–Yang cyclisation that delivers good yields . The high reproducibility and short residence times of the flow process enable easy scaling of the transformation . An interesting strategy to the 3-hydroxyazetidine ring is via a Norrish-Yang reaction, which occurs via an excited state intermolecular cyclisation of a simple acyclic 2-amino ketone precursor .Molecular Structure Analysis

Azetidines represent an important heterocyclic class comprising valuable chemical and biological features synonymous with the structurally related β-lactams . Their general popularity is due to their small and highly geometrically configured structure that is very useful for exploring chemical space .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

3-Hydroxyazetidine hydrochloride is a solid substance with a melting point of 85-90 °C . It is soluble in water, DMSO, and methanol . Its molecular weight is 109.55 .Aplicaciones Científicas De Investigación

- Applications :

- Targeting Enzymes and Receptors : Scientists investigate 3-HAS derivatives as inhibitors of enzymes and receptors. For instance, molecular docking studies against epidermal growth factor kinase receptor T790M/L858R (TMLR) have identified it as a potential anticancer agent .

- Innovation : A photo-flow Norrish–Yang cyclization process has been developed to synthesize 3-hydroxyazetidines efficiently. This method allows easy scaling, enabling access to these valuable chemical entities at synthetically useful multi-gram scales .

Medicinal Chemistry and Drug Development

Photochemical Flow Synthesis

Mecanismo De Acción

Target of Action

3-Hydroxyazetidine-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

The compound interacts with its target, dihydropteroate synthetase, by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA) . By binding to the active site of the enzyme, 3-hydroxyazetidine-1-sulfonamide prevents PABA from participating in the reaction, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by 3-hydroxyazetidine-1-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital cofactor for various enzymatic reactions in bacteria . The downstream effects include the inhibition of DNA synthesis, as folic acid is a precursor for the nucleotide bases required for DNA replication .

Result of Action

The molecular effect of 3-hydroxyazetidine-1-sulfonamide’s action is the inhibition of folic acid synthesis, leading to a halt in bacterial growth and reproduction . On a cellular level, this results in the inability of the bacteria to replicate their DNA, leading to cell death or the inhibition of cell division .

Action Environment

The action, efficacy, and stability of 3-hydroxyazetidine-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s absorption and metabolism .

Safety and Hazards

Direcciones Futuras

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Future research may focus on the synthesis, reactivity, and application of azetidines .

Propiedades

IUPAC Name |

3-hydroxyazetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S/c4-9(7,8)5-1-3(6)2-5/h3,6H,1-2H2,(H2,4,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVCJBGSAXGLGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyazetidine-1-sulfonamide | |

CAS RN |

1282551-62-5 |

Source

|

| Record name | 3-hydroxyazetidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.